![molecular formula C10H16IN3O2 B2547073 Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate CAS No. 2408969-37-7](/img/structure/B2547073.png)

Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

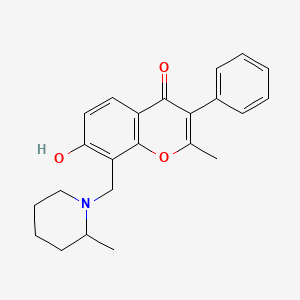

The compound "Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate compounds, which are important intermediates in organic synthesis and have applications in the synthesis of biologically active compounds . These compounds are often used for their protecting group properties and can be involved in various chemical transformations .

Synthesis Analysis

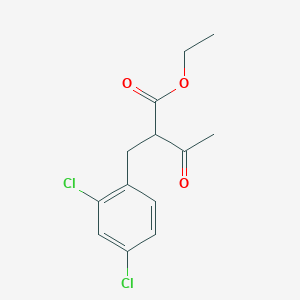

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including acylation, nucleophilic substitution, and reduction . For example, tert-butyl carbamates can be prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . In another study, an iodolactamization step was key to synthesizing a highly functionalized carbamate . These methods highlight the versatility of tert-butyl carbamates in synthetic chemistry.

Molecular Structure Analysis

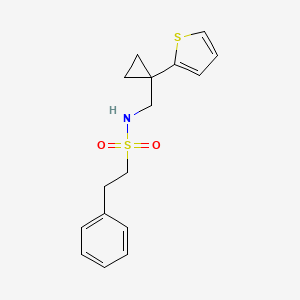

The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic methods. For instance, vibrational frequency analysis, FT-IR, and computational methods such as DFT and M06-2X studies have been used to investigate the structure of tert-butyl N-(thiophen-2yl)carbamate . These techniques can provide detailed information on bond lengths, bond angles, and molecular energies, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

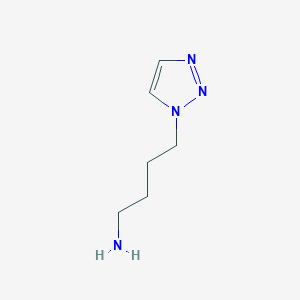

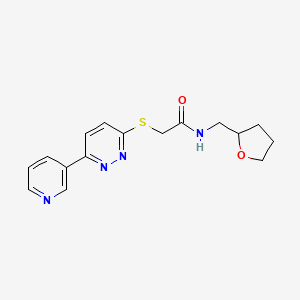

Tert-butyl carbamates can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, they can be sources of synthons for further functionalization, as demonstrated by the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with different electrophiles . Cycloaddition reactions are also possible, as shown by the Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl carbamates with azomethine imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates can be influenced by their functional groups and molecular structure. For example, the metabolism of m-tert-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the reactivity of these sites . The optimization of derivatization reactions for analytical purposes, such as gas chromatography-mass spectrometry, also reflects the chemical properties of carbamates .

Wissenschaftliche Forschungsanwendungen

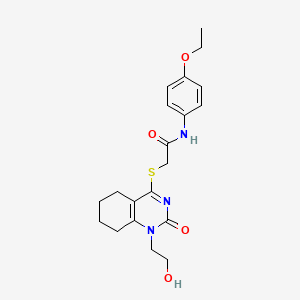

Structural Analysis and Crystallography

Tert-butyl carbamate derivatives, including those similar to tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate, have been studied for their structural properties. For instance, Baillargeon et al. (2017) investigated the crystal structures of chlorodiacetylene and iododiacetylene derivatives, revealing the presence of simultaneous hydrogen and halogen bonds involving the carbonyl group (Baillargeon et al., 2017).

Synthesis and Chemical Reactivity

The this compound compound can be involved in various chemical reactions. For example, Ortiz et al. (1999) discussed the lithiation of N-(chloromethyl) carbamate and its reactivity with different electrophiles (Ortiz et al., 1999). Moreover, the carbamate derivatives' interplay of strong and weak hydrogen bonds was studied by Das et al. (2016), providing insights into the molecular interactions and structural implications (Das et al., 2016).

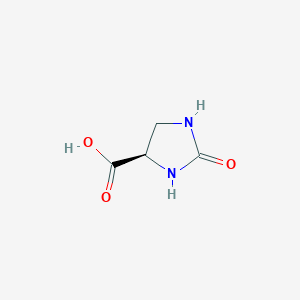

Atmospheric CO2 Fixation

Research by Takeda et al. (2012) on the fixation of atmospheric CO2 using unsaturated amines highlighted the use of tert-butyl hypoiodite (t-BuOI) in efficiently leading to cyclic carbamates bearing an iodomethyl group (Takeda et al., 2012).

Application in Synthesis of Biologically Active Compounds

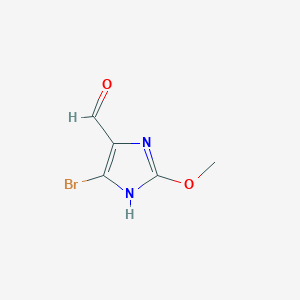

The synthesis and antimicrobial activity of various oxadiazoles and triazoles derivatives from tert-butyl carbazate were explored by Ghoneim & Mohamed (2013), indicating the compound's relevance in creating bioactive substances (Ghoneim & Mohamed, 2013).

Advanced Oxidation Processes

Research on the oxidation of methyl tert-butyl ether (MTBE) in water treatment by Acero et al. (2001) is indicative of the type of chemical processes that tert-butyl carbamate derivatives might be involved in, such as oxidation and the formation of degradation products (Acero et al., 2001).

Eigenschaften

IUPAC Name |

tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16IN3O2/c1-10(2,3)16-9(15)12-6-8-7(11)5-13-14(8)4/h5H,6H2,1-4H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGALDSIMDUOJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=NN1C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate](/img/structure/B2547004.png)

![1-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2547007.png)

![3,4-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2547013.png)